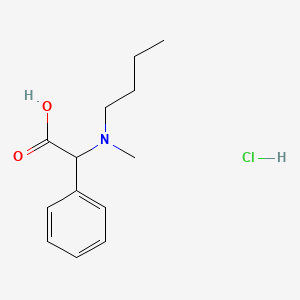

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride” belong to a class of organic compounds known as amino acids . These are compounds containing an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another common method is the formylation of amines .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . The empirical formula of a similar compound, BTTAA, is C19H30N10O2 .Chemical Reactions Analysis

Chemical reactions involving similar compounds often include reactions with formylating agents, acid catalysts, organic catalysts, transition metal catalysts, and catalytic carbonylation .Physical And Chemical Properties Analysis

Amino acids, which are similar compounds, are colorless, crystalline substances. They have high melting points due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of the solvent, and temperature .Scientific Research Applications

Pharmaceutical Industry and Antibiotic Production

Phenylacetic acid derivatives, closely related to 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride, play a significant role in the pharmaceutical industry, especially in the production of antibiotics. The recovery of these acids from aqueous waste and their extraction efficiency are critical aspects studied for enhancing industrial processes (Wasewar et al., 2015).

Chemical Synthesis and Organic Chemistry

In organic chemistry, derivatives of phenylacetic acid are used as reagents for specific reactions like esterification of N-protected amino acids under neutral conditions. This demonstrates the versatility of these compounds in facilitating mild reaction conditions for sensitive chemical processes (Thierry et al., 1998).

Biochemical Analysis and Trace Organic Analysis

Aminoacetamide derivatives, similar in structure to this compound, are utilized as electrophore reagents in biochemical analysis. Their applications in gas chromatography and mass spectrometry highlight their importance in detecting trace organic compounds (Lu & Giese, 2000).

Metabolic Studies and Microbial Analysis

In the field of microbiology, derivatives of phenylacetic acid are analyzed to understand the metabolism of certain microorganisms, especially in extreme environments like deep-sea hydrothermal vents. Such studies offer insights into the metabolic pathways and biochemical processes of these organisms (Rimbault et al., 1993).

Enantioselective Synthesis and Chirality

Derivatives of phenylacetic acid are used in the enantioselective synthesis of certain compounds, demonstrating their utility in creating optically active forms of other chemicals. This application is significant in the field of stereochemistry and the development of chiral molecules (Saigo et al., 1982).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[butyl(methyl)amino]-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11;/h5-9,12H,3-4,10H2,1-2H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYSCRINJZQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(C1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)

![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2625381.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)